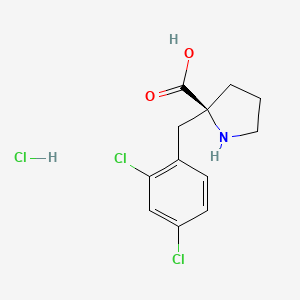

(S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS No.: 1217610-34-8

Cat. No.: VC2640503

Molecular Formula: C12H14Cl3NO2

Molecular Weight: 310.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1217610-34-8 |

|---|---|

| Molecular Formula | C12H14Cl3NO2 |

| Molecular Weight | 310.6 g/mol |

| IUPAC Name | (2S)-2-[(2,4-dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C12H13Cl2NO2.ClH/c13-9-3-2-8(10(14)6-9)7-12(11(16)17)4-1-5-15-12;/h2-3,6,15H,1,4-5,7H2,(H,16,17);1H/t12-;/m0./s1 |

| Standard InChI Key | FYLXJTRXAWYGGM-YDALLXLXSA-N |

| Isomeric SMILES | C1C[C@](NC1)(CC2=C(C=C(C=C2)Cl)Cl)C(=O)O.Cl |

| SMILES | C1CC(NC1)(CC2=C(C=C(C=C2)Cl)Cl)C(=O)O.Cl |

| Canonical SMILES | C1CC(NC1)(CC2=C(C=C(C=C2)Cl)Cl)C(=O)O.Cl |

Introduction

Chemical Properties and Structure

(S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS No.: 1217610-34-8) is characterized by a well-defined molecular structure with specific chemical properties that make it valuable for research applications.

Basic Structural Features

The compound features several key structural elements:

-

A five-membered pyrrolidine ring containing a nitrogen atom

-

A carboxylic acid group at the 2-position of the pyrrolidine ring

-

A 2,4-dichlorobenzyl substituent also at the 2-position

-

S-configuration at the stereogenic center at position 2

-

A hydrochloride salt formation with the pyrrolidine nitrogen

The presence of the two chlorine atoms at the 2- and 4-positions of the benzyl group significantly influences the compound's lipophilicity and potential interactions with biological targets. The specific stereochemistry (S-configuration) is crucial for its biological activity profile and molecular recognition characteristics.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of (S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

| Property | Value |

|---|---|

| CAS Number | 1217610-34-8 |

| Molecular Formula | C₁₂H₁₄Cl₃NO₂ |

| Molecular Weight | 310.6 g/mol |

| Physical State | Solid (crystalline powder) |

| Stereochemistry | S-configuration at C-2 of pyrrolidine ring |

| IUPAC Name | (2S)-2-[(2,4-dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |

| Solubility | Soluble in polar solvents (water, methanol, DMSO) |

| Storage Recommendations | 2-8°C, protected from moisture and light |

The hydrochloride salt formation enhances the compound's water solubility compared to the free base form, which is advantageous for biological testing and pharmaceutical formulation development.

Synthesis and Preparation Methods

The synthesis of (S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically follows specific reaction pathways to ensure the correct stereochemistry and substitution pattern.

General Synthetic Approach

Analytical Characterization

Analytical characterization of (S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is essential for confirming its identity, assessing purity, and understanding its physicochemical properties.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR typically shows characteristic signals for pyrrolidine ring protons (approximately δ 1.5-3.5 ppm), benzyl methylene protons (approximately δ 2.5-3.5 ppm), aromatic protons from the dichlorobenzyl group (approximately δ 7.0-7.5 ppm), and the carboxylic acid proton (often as a broad signal around δ 10-12 ppm).

-

¹³C NMR provides signals for the carboxylic acid carbon (approximately δ 170-175 ppm), aromatic carbons (approximately δ 125-140 ppm), and aliphatic carbons from the pyrrolidine ring and benzyl group (approximately δ 20-70 ppm).

Infrared (IR) Spectroscopy:

-

Characteristic bands for carboxylic acid (C=O stretch around 1700-1730 cm⁻¹, O-H stretch around 2500-3300 cm⁻¹)

-

N-H stretch (if observable, around 3300-3500 cm⁻¹)

-

C-Cl stretch (around 600-800 cm⁻¹)

Mass Spectrometry:

-

Molecular ion peak corresponding to the free base ([M-HCl]⁺ at m/z 274)

-

Fragment ions from loss of carboxylic acid group or cleavage of the benzyl-pyrrolidine bond

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

-

Used for purity assessment and impurity detection

-

Chiral HPLC can confirm enantiomeric purity of the S-isomer

Thin-Layer Chromatography (TLC):

-

Useful for reaction monitoring and preliminary purity assessment

Other Analytical Methods

-

X-ray Crystallography: Provides definitive information about three-dimensional structure and absolute stereochemistry when suitable crystals are available

-

Optical Rotation: Confirms stereochemical purity and configuration

-

Elemental Analysis: Verifies empirical formula and assesses purity

Biological Activity and Research Applications

While specific biological activity data for (S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is limited in the literature, its structural features suggest several potential research applications.

Research Applications

The compound finds application in several research areas:

-

Medicinal Chemistry: As a building block in the synthesis of more complex molecules with therapeutic potential.

-

Structure-Activity Relationship Studies: The compound can serve as a reference point for exploring how structural modifications affect biological activity. Its defined stereochemistry makes it particularly valuable for understanding the importance of spatial arrangement in biological interactions.

-

Chemical Biology Tools: The compound may serve as a chemical probe for investigating biological systems and mechanisms.

-

Synthetic Intermediates: It can function as a valuable intermediate in the preparation of more complex bioactive molecules.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of (S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride provides valuable insights into the molecular features that contribute to its biological properties.

Key Structural Features Influencing Activity

Several structural elements likely contribute to the compound's biological profile:

-

Pyrrolidine Ring: Serves as a conformationally restricted scaffold that positions other functional groups in specific spatial orientations.

-

Carboxylic Acid Group: Creates hydrogen bonding opportunities with biological targets, enhancing binding affinity and specificity.

-

2,4-Dichlorobenzyl Substituent: The halogen substituents enhance lipophilicity and can participate in halogen bonding with protein targets. The specific position of the chlorine atoms influences electronic distribution and three-dimensional structure.

-

S-Configuration Stereochemistry: Critical for the compound's biological activity as it determines the spatial arrangement of all substituents.

Comparison with Structural Analogs

Table 2: Structure-Activity Comparison Among Related Compounds

| Compound | Substituent Pattern | Stereochemistry | Potential Effect on Activity |

|---|---|---|---|

| (S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | 2,4-dichloro | S at C-2 | Reference compound |

| (R)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | 2,4-dichloro | R at C-2 | Different binding orientation, likely altered activity profile |

| (S)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | 3,4-dichloro | S at C-2 | Different spatial arrangement of chlorine atoms, potentially modified target selectivity |

| (S)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | 4-bromo | S at C-2 | Single halogen, different electronic effects and binding properties |

| (S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | 4-iodo | S at C-2 | Larger halogen atom, different steric effects and binding interactions |

The differences in substitution patterns among these analogs likely result in different biological activity profiles due to:

-

Electronic Effects: Different halogens exert varying electronic effects that influence reactivity and binding interactions.

-

Steric Effects: The size and position of halogen substituents affect molecular shape and fit into binding pockets.

-

Lipophilicity: Halogen type and substitution pattern influence the compound's lipophilicity, affecting membrane permeability and protein binding .

Stereochemical Considerations

The importance of stereochemistry is highlighted by the existence of the R-enantiomer, which has the opposite configuration at the 2-position of the pyrrolidine ring. This stereochemical difference likely leads to different binding orientations with biological targets and consequently different biological activities.

Compounds with multiple stereogenic centers, such as (2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, demonstrate how additional stereochemical elements can further diversify the biological activity profile of this compound class .

Future Research Directions

Research on (S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride offers several promising avenues for further investigation.

Synthesis Optimization

Future research could focus on improving synthetic methods:

-

Developing more stereoselective synthesis approaches

-

Implementing green chemistry principles to reduce environmental impact

-

Enhancing scalability for larger-scale production

Comprehensive Biological Evaluation

Systematic investigation of biological activities could include:

-

Screening against diverse enzyme panels to identify potential inhibitory activity

-

Receptor binding studies to identify potential therapeutic targets

-

Cell-based assays to assess effects on various cellular processes

-

In vivo studies if promising activities are identified

Structure-Activity Relationship Studies

Systematic structural modifications could provide valuable SAR insights:

-

Varying halogen substitution patterns on the benzyl ring

-

Modifying the pyrrolidine ring through additional substituents

-

Exploring carboxylic acid derivatives such as esters or amides

-

Investigating alternative stereochemical configurations

Computational Studies

Computational approaches could complement experimental work:

-

Molecular docking to predict binding to potential biological targets

-

Quantitative Structure-Activity Relationship (QSAR) modeling

-

Molecular dynamics simulations to understand the compound's behavior in biological environments

Comparison with Related Compounds

Analyzing (S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride in relation to structural analogs provides valuable context for understanding its unique properties.

Structural Variations

The most significant structural variations among related compounds include:

-

Halogen Type and Position: Different halogen atoms (F, Cl, Br, I) and substitution patterns significantly influence molecular properties and biological activities .

-

Stereochemistry: The configuration at the stereogenic center(s) determines the three-dimensional arrangement of substituents, critical for molecular recognition .

-

Substitution Position on the Pyrrolidine Ring: Some related compounds feature substitution at the 4-position instead of the 2-position, resulting in different conformational properties .

Physicochemical Property Comparison

Table 3: Physicochemical Properties of Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Distinguishing Features |

|---|---|---|---|---|

| (S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | 1217610-34-8 | C₁₂H₁₄Cl₃NO₂ | 310.6 | 2,4-dichloro, S at C-2 |

| (S)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | 1217712-28-1 | C₁₂H₁₄Cl₃NO₂ | 310.6 | 3,4-dichloro, S at C-2 |

| (S)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | 637020-93-0 | C₁₂H₁₅BrClNO₂ | 320.61 | 4-bromo, S at C-2 |

| (S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | 1217613-78-9 | C₁₂H₁₅ClINO₂ | 367.61 | 4-iodo, S at C-2 |

| (2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | 1049733-29-0 | C₁₂H₁₅ClFNO₂ | 259.70 | 2-fluoro, benzyl at C-4 |

These variations in molecular structure lead to differences in:

-

Lipophilicity: Different halogen substituents impart varying degrees of lipophilicity, affecting membrane permeability and distribution.

-

Molecular Size: The size of the halogen atom (F < Cl < Br < I) affects steric properties and binding interactions.

-

Electronic Distribution: Different halogens and substitution patterns create unique electronic environments that influence reactivity and intermolecular interactions .

Biological Activity Comparison

While comprehensive comparative biological data is limited, structure-based predictions suggest:

-

The presence of chlorine atoms at the 2,4-positions likely confers different target selectivity compared to other substitution patterns such as 3,4-dichloro or 4-bromo.

-

The S-configuration at the 2-position is critical for specific biological interactions, with the R-enantiomer likely exhibiting a different activity profile.

-

The size and electronic properties of different halogens (Cl vs. Br vs. I) likely influence binding affinity and selectivity for biological targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume